

# Lipid HTO12: A Technical Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the ionizable **lipid HTO12**, including its commercial availability, technical specifications, and its application in the formulation of lipid nanoparticles (LNPs) for mRNA delivery. Detailed experimental protocols and relevant biological pathways are also presented to support researchers in their drug development endeavors.

# **Commercial Availability and Suppliers**

**Lipid HTO12** is commercially available from several suppliers, catering to the needs of researchers in the field of lipid-based drug delivery. The following table summarizes the known suppliers.



| Supplier           | Product Name                      | Catalog Number | Availability     |
|--------------------|-----------------------------------|----------------|------------------|
| BroadPharm         | Lipid HTO12 (solution in ethanol) | BP-42661       | In Stock[1]      |
| MedchemExpress     | Lipid HTO12                       | HY-159714      | In Stock[2]      |
| Cayman Chemical    | Lipid HTO12                       | 41202          | In Stock         |
| MedKoo Biosciences | Lipid HTO12                       | 127131         | Ships in 2 weeks |
| Neta Scientific    | Cayman Lipid HTO12                | CAYM-41202-10  | Inquire          |
| Gentaur            | Lipid HTO12                       | 804-HY-159714  | Inquire          |
| Szabo-Scandic      | Lipid HTO12, CAS<br>3047222-45-4  | CAY41202-10    | Inquire[3]       |

## **Technical Data**

**Lipid HTO12** is an ionizable cationic lipid specifically designed for the efficient delivery of nucleic acids, such as mRNA and siRNA, via lipid nanoparticles.[2] Its unique chemical structure allows for effective encapsulation of genetic material and subsequent release within the target cells.

# **Chemical and Physical Properties**



| Property          | Value                                       | Source                            |  |
|-------------------|---------------------------------------------|-----------------------------------|--|
| CAS Number        | 3047222-45-4                                | MedchemExpress[2]                 |  |
| Molecular Formula | C41H83NO4                                   | MedKoo Biosciences                |  |
| Molecular Weight  | 654.12 g/mol                                | MedKoo Biosciences                |  |
| рКа               | 6.432                                       | BroadPharm, MedKoo<br>Biosciences |  |
| Purity            | ≥98%                                        | Cayman Chemical                   |  |
| Formulation       | Typically supplied as a solution in ethanol | BroadPharm                        |  |
| Storage           | -20°C for long-term storage                 | MedKoo Biosciences                |  |
| Stability         | ≥ 4 years at -20°C                          | Cayman Chemical                   |  |

# **Performance in Lipid Nanoparticle Formulations**

A key study by Chen et al. (2024) highlights the superior performance of **Lipid HTO12** in LNP formulations for in vivo base editing compared to the widely used lipid SM-102. The study demonstrates that LNPs formulated with HTO12 require a significantly lower lipid-to-mRNA ratio for effective delivery.

| Parameter                                          | Lipid HTO12                                                                   | SM-102                        | Source            |
|----------------------------------------------------|-------------------------------------------------------------------------------|-------------------------------|-------------------|
| Optimal Ionizable<br>Lipid to mRNA Weight<br>Ratio | 4:1                                                                           | 10:1                          | Chen et al., 2024 |
| Relative In Vivo<br>Delivery Efficiency            | Comparable to or<br>higher than SM-102 at<br>a lower lipid ratio              | Standard                      | Chen et al., 2024 |
| Key Advantage                                      | Reduced ionizable lipid requirement, potentially improving the safety profile | Well-established<br>benchmark | Chen et al., 2024 |



# **Experimental Protocols**

The following protocols are based on the methodologies described in the literature for the formulation of **Lipid HTO12**-containing LNPs and their application in in vivo studies.

## Formulation of Lipid Nanoparticles (LNPs)

This protocol describes the preparation of LNPs using a microfluidic mixing device, a common and reproducible method for LNP formulation.

#### Materials:

- Lipid HTO12
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
- mRNA (or other nucleic acid cargo)
- Ethanol
- Citrate buffer (pH 3.0)
- Phosphate-buffered saline (PBS)
- Microfluidic mixing device (e.g., NanoAssemblr)

#### Procedure:

- Prepare Lipid Stock Solution:
  - Dissolve Lipid HTO12, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration will depend on the specific microfluidic system and desired final LNP concentration.
- Prepare mRNA Solution:



 Dissolve the mRNA cargo in citrate buffer (pH 3.0). The acidic pH ensures that the ionizable lipid is protonated and can efficiently complex with the negatively charged mRNA.

## Microfluidic Mixing:

- Set up the microfluidic mixing device according to the manufacturer's instructions.
- Load the lipid stock solution into one syringe and the mRNA solution into another.
- Set the flow rate ratio of the aqueous phase (mRNA solution) to the ethanolic phase (lipid solution) to 3:1.
- Initiate the mixing process. The rapid mixing of the two solutions leads to the selfassembly of the lipids and mRNA into LNPs.

#### Dialysis and Concentration:

- Dialyze the resulting LNP solution against PBS overnight at 4°C to remove the ethanol and raise the pH to a physiological level.
- Concentrate the LNPs to the desired final concentration using an appropriate method, such as ultrafiltration.

#### Characterization:

 Characterize the formulated LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency using standard techniques (e.g., dynamic light scattering, electrophoretic light scattering, and a Ribogreen assay).

## In Vivo Administration for Gene Editing

This protocol outlines the general steps for administering HTO12-LNPs to mice for in vivo gene editing studies, based on the Pcsk9 targeting experiments by Chen et al. (2024).

#### Materials:



- HTO12-LNP formulation encapsulating adenine base editor (ABE) mRNA and a single guide RNA (sgRNA) targeting the Pcsk9 gene.
- C57BL/6 mice
- Sterile PBS
- Standard animal handling and injection equipment

#### Procedure:

- Animal Acclimatization:
  - Acclimatize C57BL/6 mice to the laboratory conditions for at least one week before the experiment.
- Dose Preparation:
  - Dilute the HTO12-LNP formulation to the desired concentration with sterile PBS. The
    optimal dose should be determined empirically, but a starting point can be derived from the
    literature (e.g., a specific mg/kg of mRNA).
- Intravenous Administration:
  - Administer the LNP formulation to the mice via a single intravenous injection (e.g., through the tail vein).
- Monitoring and Analysis:
  - Monitor the health of the animals regularly post-injection.
  - At a predetermined time point (e.g., 3-7 days post-injection), collect blood samples to measure serum levels of the target protein (e.g., PCSK9) and cholesterol.
  - Harvest liver tissue to analyze the gene editing efficiency at the genomic DNA level using techniques such as Sanger sequencing or next-generation sequencing.

# Signaling Pathways and Mechanisms of Action



## **Lipid Nanoparticle-Mediated mRNA Delivery**

The following diagram illustrates the general workflow of formulating **Lipid HTO12**-containing LNPs and their mechanism of delivering mRNA to target cells.



Click to download full resolution via product page

Caption: LNP formulation and cellular delivery workflow.

## **PCSK9 Signaling Pathway and Therapeutic Intervention**

The Pcsk9 gene is a key regulator of cholesterol homeostasis. The protein it encodes, PCSK9, promotes the degradation of the low-density lipoprotein receptor (LDLR), leading to higher levels of circulating LDL cholesterol. Gene editing to inactivate Pcsk9 is a promising therapeutic strategy to lower cholesterol levels.

The diagram below illustrates the PCSK9 signaling pathway and the point of intervention by a gene editing therapeutic delivered by HTO12-LNPs.





Click to download full resolution via product page

Caption: PCSK9 pathway and therapeutic intervention.



This technical guide provides a foundational understanding of **Lipid HTO12** for its application in advanced drug delivery systems. For further details, it is recommended to consult the cited literature and the technical documentation provided by the suppliers.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Development of mRNA Lipid Nanoparticles: Targeting and Therapeutic Aspects PMC [pmc.ncbi.nlm.nih.gov]
- 2. peg.bocsci.com [peg.bocsci.com]
- 3. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lipid HTO12: A Technical Guide for Researchers in Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578027#commercial-availability-and-suppliers-of-lipid-hto12]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com